molecular formula C4H5BrN2O B1377016 5-bromo-3-methoxy-1H-pyrazole CAS No. 1015779-81-3

5-bromo-3-methoxy-1H-pyrazole

Cat. No.: B1377016
CAS No.: 1015779-81-3
M. Wt: 177 g/mol
InChI Key: LAQSBAXFMLYKSV-UHFFFAOYSA-N
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Description

5-bromo-3-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Mechanism of Action

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors , and can be used as DHODH inhibitors . The role of these targets is to mediate the biological and pharmacological effects of 5-bromo-3-methoxy-1H-pyrazole.

Mode of Action

It is known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This interaction with its targets may lead to changes in the cellular processes, contributing to its biological activity.

Biochemical Pathways

Pyrazole derivatives are known to exhibit a broad range of pharmacological properties , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity of this compound.

Result of Action

Given the known biological activities of pyrazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methoxy-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . It also affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism and calcium signaling pathways . The interactions of this compound with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission . By inhibiting this enzyme, this compound can alter nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, its impact on oxidative phosphorylation suggests potential effects on cellular energy production and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits oxidative phosphorylation by interfering with the electron transport chain, thereby reducing ATP production . This compound also binds to calcium channels, affecting calcium uptake and signaling within cells . These interactions highlight the compound’s ability to modulate key molecular pathways, making it a potential candidate for therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of oxidative phosphorylation and calcium uptake, leading to prolonged effects on cellular energy metabolism and signaling pathways . These temporal effects are important for understanding the compound’s potential long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular energy metabolism and calcium signaling . At higher doses, it can cause significant adverse effects, including neurotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within the body. Understanding these pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, binding to calcium channels can facilitate its transport into cells, where it can exert its effects on calcium signaling and energy metabolism . The distribution of this compound within the body is a key factor in its overall pharmacological profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the mitochondria, where it can directly affect oxidative phosphorylation and ATP production . Additionally, its interactions with calcium channels suggest potential localization in the endoplasmic reticulum, further influencing calcium signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxy-1H-pyrazole with bromine in the presence of a suitable solvent can yield this compound. The reaction conditions typically involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methoxy-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-3-methoxy-1H-pyrazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-methoxy-1H-pyrazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

5-bromo-3-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQSBAXFMLYKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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